![molecular formula C12H23NO2 B13302483 4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B13302483.png)
4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-ol is a chemical compound with the molecular formula C12H23NO2 It is known for its unique structure, which includes a cyclohexane ring, an oxane (tetrahydropyran) ring, and an amino alcohol functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-ol typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Amination: The oxane ring is then reacted with an appropriate amine to introduce the amino group.
Cyclohexane Ring Formation: The final step involves the formation of the cyclohexane ring through a cyclization reaction, often using a Grignard reagent or other organometallic compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The amino alcohol functional group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-[(Oxan-4-ylmethyl)amino]cyclohexane-1,2-diol: Contains an additional hydroxyl group on the cyclohexane ring.
4-[(Oxan-4-ylmethyl)amino]cyclohexane-1-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-ol is unique due to its specific combination of functional groups and ring structures. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Propiedades
Fórmula molecular |
C12H23NO2 |
|---|---|
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
4-(oxan-4-ylmethylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C12H23NO2/c14-12-3-1-11(2-4-12)13-9-10-5-7-15-8-6-10/h10-14H,1-9H2 |
Clave InChI |
VMZCTZLZZKVCRQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1NCC2CCOCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


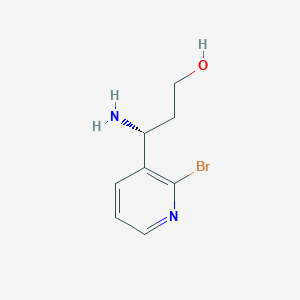
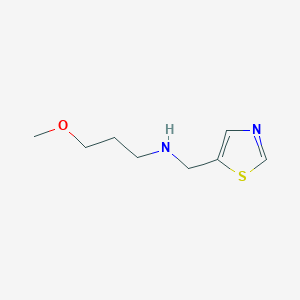
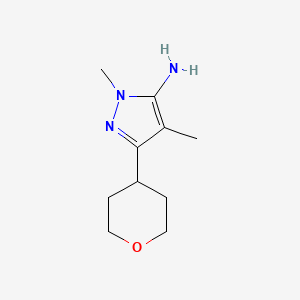
![2-{[(4-Chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13302427.png)
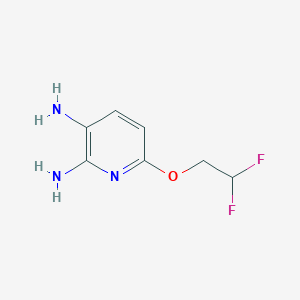

![[(2-Iodocyclopentyl)oxy]cyclohexane](/img/structure/B13302448.png)
![(Pyridin-2-ylmethyl)[2-(thiophen-2-YL)ethyl]amine](/img/structure/B13302456.png)
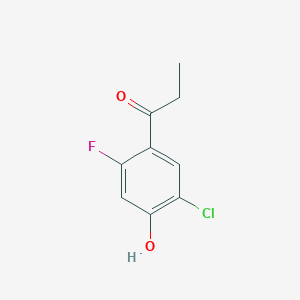
![3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol](/img/structure/B13302472.png)

![4-Bromo-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13302493.png)
![2-{[(2,5-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13302494.png)

